Target Specificity: Exclusive PDHK1 Annotation vs. Class-Level Inactivity
This compound is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and is the subject of compound claims in patent WO2011006567 [1]. In stark contrast, a deliberate medicinal chemistry campaign fusing benzimidazole and pyridazinone pharmacophores for antiplatelet activity yielded no active compounds, confirming that the scaffold alone does not confer bioactivity; the specific substitution pattern present in this entity is critical [2].
| Evidence Dimension | Documented Target Engagement |
|---|---|
| Target Compound Data | Annotated as a PDHK1 inhibitor (TTD Drug ID D06WAN). |
| Comparator Or Baseline | A panel of 12 benzimidazole-pyridazinone and benzimidazole-benzopyridazinone hybrids from literature which showed no antiplatelet aggregation inhibition. |
| Quantified Difference | Target engagement: PDHK1 inhibition vs. no measurable target activity. A direct IC50 value for PDHK1 inhibition is not disclosed in the public domain, but the targeted annotation distinguishes it from comparator analogs. |
| Conditions | Target annotation per database curation; comparative activity from in vitro platelet aggregation assays (ADP, AA, PAF). |
Why This Matters
For screening campaigns, purchasing a compound with a defined, high-value target annotation is superior to acquiring untested or proven-inactive analogs.
- [1] Therapeutic Target Database (TTD). Drug D06WAN. Accessed 2026-04-30. View Source
- [2] Design and synthesis of benzimidazole-pyridazinones and their antiplatelet aggregation activities. J. Shenyang Pharm. Univ., 2001. View Source
